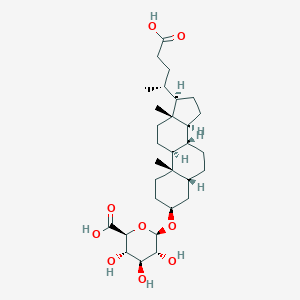
Lithocholate 3-O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithocholate 3-O-glucuronide is a steroid glucosiduronic acid that is derived from lithocholic acid. It is formed by the conjugation of lithocholic acid with glucuronic acid at the 3-O position. This compound is known for its role in bile acid metabolism and has been studied for its cholestatic effects, which means it can cause a reduction in bile flow .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithocholate 3-O-glucuronide can be synthesized through the glucuronidation of lithocholic acid. The process involves the reaction of lithocholic acid with glucuronic acid in the presence of specific enzymes or chemical catalysts. The reaction conditions typically include an aqueous environment and may require the presence of calcium ions to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic glucuronidation of lithocholic acid. The product is then purified through various chromatographic techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Lithocholate 3-O-glucuronide primarily undergoes conjugation reactions, such as glucuronidation. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the glucuronic acid moiety under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more polar derivatives, while reduction can yield less polar products .
Wissenschaftliche Forschungsanwendungen
Lithocholate 3-O-glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study bile acid metabolism and conjugation reactions.
Biology: Research on this compound helps in understanding its role in bile acid metabolism and its effects on liver function.
Medicine: It is studied for its cholestatic effects and potential therapeutic applications in treating cholestatic liver diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
Lithocholate 3-O-glucuronide exerts its effects primarily through its interaction with bile acid transporters and enzymes involved in bile acid metabolism. It can inhibit bile flow by causing damage to the bile canalicular membrane, leading to cholestasis. The compound’s cholestatic effects are comparable to those of unconjugated lithocholic acid .
Vergleich Mit ähnlichen Verbindungen
Lithocholate 3-O-glucuronide is unique due to its specific glucuronidation at the 3-O position. Similar compounds include:
Lithocholic acid: The parent compound, which is less polar and has different metabolic properties.
Taurolithocholate: A taurine-conjugated derivative with distinct cholestatic effects.
Glycolithocholate: A glycine-conjugated derivative with different solubility and metabolic characteristics.
This compound stands out due to its specific glucuronidation, which affects its solubility, metabolic pathways, and biological effects.
Eigenschaften
CAS-Nummer |
75239-91-7 |
|---|---|
Molekularformel |
C30H48O9 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17-,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
GIQXKAXWRLHLDD-VYACWCJYSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Key on ui other cas no. |
75239-91-7 |
Physikalische Beschreibung |
Solid |
Synonyme |
(3α,5β)-23-Carboxy-24-norcholan-3-yl β-D-Glucopyranosiduronic Acid; Lithocholic Acid 3-Glucuronide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















